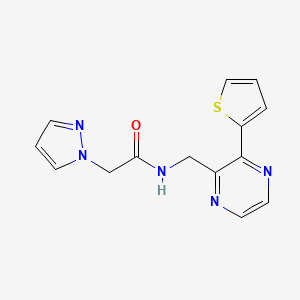
2-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural configurations and potential antioxidant activities. The study revealed that the ligands and their complexes exhibit significant antioxidant activity, attributed to the unique coordination between the metal ions and the pyrazole-acetamide ligands. The complexes demonstrated the effect of hydrogen bonding on self-assembly processes, highlighting their potential in developing new materials with antioxidant properties (Chkirate et al., 2019).
Synthesis of Novel Derivatives and Antimicrobial Activity
Another study focused on the synthesis of novel thiazole derivatives by incorporating a pyrazole moiety. These synthesized compounds were evaluated for their antimicrobial activities, showcasing significant antibacterial and antifungal properties. This research underscores the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents, demonstrating the versatility of these compounds in scientific research beyond their direct application as drugs (Saravanan et al., 2010).
Antitumor Evaluation
Further research explored the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from similar acetamide structures. This study provided insights into the synthetic routes and mechanisms leading to diverse heterocyclic derivatives, which were then evaluated for their antiproliferative activity against various human cancer cell lines. The findings contribute to the development of new antitumor agents, highlighting the compound's potential in cancer research (Shams et al., 2010).
Synthesis and Characterization for Material Applications
Research into thiazole-based polythiophenes, incorporating similar chemical functionalities, has investigated the optoelectronic properties of these materials. Through electrochemical polymerization, novel conducting polymers were synthesized, and their optoelectronic properties were assessed. Such studies pave the way for the application of these compounds in the development of electronic and optoelectronic devices, demonstrating the broad applicability of pyrazole-acetamide derivatives in material science (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
2-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-13(10-19-7-2-4-18-19)17-9-11-14(16-6-5-15-11)12-3-1-8-21-12/h1-8H,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEOSUSHGGCFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
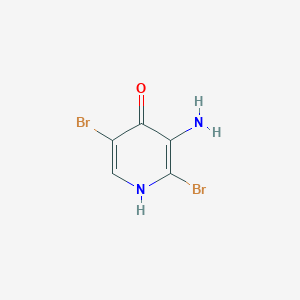
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)
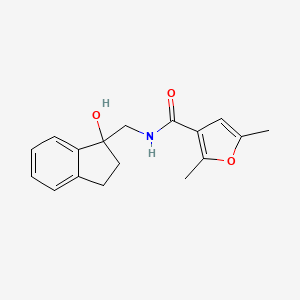
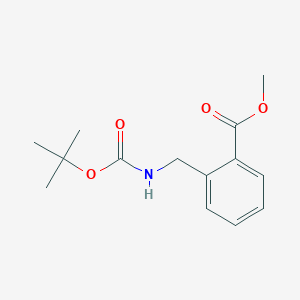

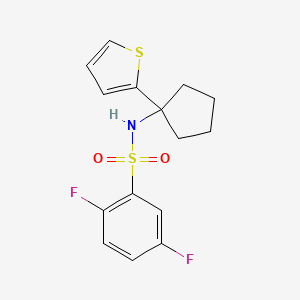
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)
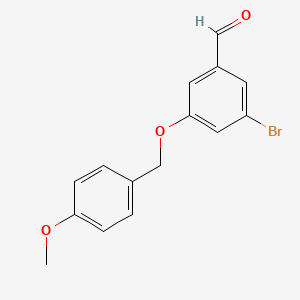

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)
![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)
